Home > Products > Building Blocks P17968 > 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride - 1523618-08-7

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride

Catalog Number: EVT-1738598
CAS Number: 1523618-08-7
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pexidartinib Dihydrochloride Dihydrate

  • Compound Description: Pexidartinib is a kinase inhibitor that targets CSF1R, KIT, and FLT3, used in treating tenosynovial giant cell tumor [ [] ]. Its dihydrochloride salt readily forms a dihydrate crystal structure. In this structure, both the central pyridine nitrogen and the pyrrolopyridine nitrogen are protonated. The molecule interacts with water and chloride ions via N–H···O and N–H···Cl interactions, respectively [ [] ].

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine

  • Compound Description: This compound is the free base form of pexidartinib, exhibiting activity against receptor protein kinases c-Kit, c-Fms, and Flt3 [ [], [] ]. Various solid forms, including different hydrates and salts, have been investigated for their suitability as active pharmaceutical ingredients [ [], [] ].

BMS-378806 ((R)-1-(4-Benzoyl-2-methylpiperazin-1-yl)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione)

  • Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor that acts by interfering with the interaction between the viral envelope protein gp120 and the host cell receptor CD4 [ [], [], [] ]. The (R)-configuration of the methyl group on the piperazine moiety is crucial for its antiviral activity [ [] ].

BMS-488043 (1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione)

  • Compound Description: BMS-488043 represents another HIV-1 attachment inhibitor derived from the optimization of indole and azaindole derivatives [ [] ]. Clinical studies showed that BMS-488043 effectively reduces viral load in HIV-1 infected individuals [ [] ].

(3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)

  • Compound Description: This compound is a potent and selective type II CDK8 inhibitor with promising anticancer activity against colorectal cancer [ [] ]. It indirectly inhibits β-catenin activity by targeting CDK8, leading to downregulation of the WNT/β-catenin signaling pathway and cell cycle arrest [ [] ].
Overview

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound features a fused pyrrole and pyridine ring system, which contributes to its biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Source and Classification

This compound is classified as a pyrrolopyridine derivative, which is known for its diverse biological activities. It is primarily sourced from synthetic routes that involve multi-step chemical reactions. Its primary targets include FGFRs, which are implicated in numerous pathological conditions, including cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride typically involves several steps:

  1. Formation of the Core Structure: The synthesis often begins with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.
  2. Functionalization: The 3-position of the pyrrolo[2,3-b]pyridine is functionalized to introduce the methanamine group. Strong bases such as sodium hydride are commonly used in these reactions.
  3. Reduction Steps: In some synthetic pathways, intermediates like nitriles or imines are reduced to yield the final methanamine derivative.
  4. Salt Formation: The final product is converted to its dihydrochloride salt form by reacting with hydrochloric acid, enhancing solubility for biological assays.

Recent studies have reported yields ranging from 45% to 60% for various derivatives of this compound, depending on the specific synthetic route employed .

Chemical Reactions Analysis

Reactions and Technical Details

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride participates in several chemical reactions that are significant for its biological activity:

  • Kinase Inhibition: The compound acts primarily as an inhibitor of FGFRs by binding to the ATP-binding pocket of these receptors. This prevents ATP from accessing the site, thereby inhibiting phosphorylation and subsequent signaling cascades associated with cell proliferation and survival.
  • Biochemical Pathways: Inhibition of FGFRs disrupts various signaling pathways critical for angiogenesis and tumor growth, making this compound a candidate for cancer therapy .
Mechanism of Action

Process and Data

The mechanism of action for 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride involves:

  1. Binding to FGFRs: Upon administration, the compound binds to FGFRs, leading to dimerization and autophosphorylation inhibition.
  2. Signal Transduction Interference: This inhibition affects downstream signaling pathways that regulate cell division, migration, and apoptosis.
  3. Cellular Effects: In vitro studies have shown that this compound can inhibit proliferation in cancer cell lines and induce apoptotic pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its dihydrochloride salt form.

Chemical Properties

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm structural integrity and purity during synthesis .

Applications

Scientific Uses

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride has potential applications in:

  • Cancer Research: As an FGFR inhibitor, it serves as a lead compound for developing targeted therapies against various cancers where FGFR signaling is aberrantly activated.
  • Drug Development: Its unique scaffold allows for further modifications leading to novel derivatives with enhanced efficacy or selectivity against specific cancer types.

Research continues into optimizing this compound's pharmacokinetic properties to improve its therapeutic profile in clinical settings .

Synthetic Methodologies and Optimization for 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine Dihydrochloride

Multi-Step Synthetic Routes for Pyrrolo[2,3-b]pyridine Core Construction

The synthesis of the privileged 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold requires meticulous route design to address regiochemical challenges and functional group compatibility. Two principal strategies dominate the literature for constructing this nitrogen-rich heterocyclic core relevant to our target compound:

Halogenation/Cyclization Approach: This robust methodology begins with commercially available 2-aminopyridine derivatives. A representative route involves regioselective di-halogenation at C3 and C5 positions of 2-aminopyridine, followed by Sonogashira coupling with trimethylsilylacetylene at C5. Subsequent reductive cyclization under strong base conditions (potassium tert-butoxide in DMF, 80-90°C) efficiently furnishes the 5-unsubstituted pyrrolo[2,3-b]pyridine core [5]. This route offers excellent regiocontrol, with typical yields of 70-85% for the Sonogashira step and 65-75% for the cyclization when optimized. The choice of base significantly impacts yield and purity; potassium tert-butoxide provides cleaner reactions and superior yields compared to earlier sodium hydride methodologies [5].

Direct Ring Formation: Alternative pathways employ condensation reactions between appropriately substituted pyridines and acetylenic compounds or α-halo carbonyls. While potentially more atom-economical, these routes often suffer from lower yields (typically 40-60%) and the formation of regioisomeric byproducts that complicate purification. Nevertheless, they remain valuable for accessing specific substitution patterns not easily achieved via the halogenation/cyclization approach [5] [8].

Table 1: Key Methodologies for Pyrrolo[2,3-b]pyridine Core Synthesis

MethodologyKey Starting MaterialsCritical Step ConditionsAverage YieldKey Advantages
Halogenation/Cyclization2-Amino-3,5-diiodopyridineSonogashira coupling, KOtBu cyclization70-85% (coupling), 65-75% (cyclization)Excellent regiocontrol, scalable
Direct Ring Formation2-Aminopyridine, bromoacetaldehydeCyclocondensation40-60%Fewer steps, atom economy

Functionalization Strategies for 3-Position Methanamine Derivatives

Installing the crucial aminomethyl group at the C3 position presents distinct chemical challenges due to the electron-rich nature of the pyrrole ring and the competing reactivity of the pyridinic nitrogen. Two principal synthetic avenues have been developed:

Electrophilic Amination: This approach utilizes 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 4649-09-6) as a key synthetic intermediate [8]. The aldehyde functionality serves as a handle for conversion to the aminomethyl group. Reductive amination represents the most common and efficient method, employing sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) as reducing agents in the presence of ammonium acetate or primary amines in dichloromethane/methanol mixtures. This method typically achieves yields of 75-90% for the free base methanamine [5] [8]. Alternative pathways include the Curtius rearrangement of the corresponding carboxylic acid or reduction of oximes/nitriles, though these are generally less efficient for large-scale synthesis.

Nucleophilic Displacement: For analogues requiring substituted amines, nucleophilic displacement of a C3-leaving group (e.g., bromide, mesylate) with ammonia or protected amines offers a viable route. While conceptually straightforward, this method is less commonly employed for the primary methanamine due to potential side reactions, including elimination and over-alkylation. Protecting group strategies, particularly N-tosylation of the pyrrole nitrogen, are often essential to mitigate undesired reactivity and direct substitution [5] [8]. Deprotection under alkaline conditions (e.g., NaOH/MeOH) or using tetrabutylammonium fluoride (TBAF) for silyl groups yields the desired 3-aminomethyl derivatives.

Salt Formation Protocols for Enhanced Solubility and Stability

Conversion of the lipophilic free base 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine to its dihydrochloride salt significantly enhances aqueous solubility and solid-state stability, critical factors for pharmaceutical handling and biological evaluation. The salt formation protocol involves precise stoichiometric control and crystallization optimization:

Acid Selection and Stoichiometry: Treatment of the free base dissolved in anhydrous ethanol, tetrahydrofuran (THF), or dichloromethane with exactly 2.0 equivalents of hydrochloric acid (typically as concentrated aqueous HCl or generated in situ by adding acetyl chloride to anhydrous methanol) ensures complete protonation of both the aliphatic amine and the basic pyridine nitrogen [1] [2]. Stoichiometric excess must be avoided to prevent hydrate formation or amorphous precipitates. Monitoring by ¹H NMR or potentiometric titration confirms complete salt formation.

Crystallization and Polymorph Control: The dihydrochloride salt is isolated by concentration under reduced pressure followed by trituration with anhydrous diethyl ether or crystallization from ethanol/ether mixtures. For the structurally related kinase inhibitor pexidartinib dihydrochloride, single-crystal X-ray diffraction revealed that the dihydrate form crystallizes in the monoclinic space group P2₁/c. The crystal structure shows extensive hydrogen-bonding networks involving the chloride ions, water molecules, and protonated nitrogen atoms (N-H···Cl, N-H···O, O-H···Cl, O-H···O), forming a complex 3D framework responsible for its stability [2]. Similar characterization (PXRD, DSC, TGA) is essential for 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride to identify the optimal crystalline form with minimal hygroscopicity.

Table 2: Salt Formation and Characterization Parameters

ParameterConditions/ValueCharacterization TechniqueSignificance
HCl Equivalents2.0 eqPotentiometric titrationEnsures complete salt formation
Preferred SolventAnhydrous Ethanol--Maximizes yield and crystal quality
Crystal System (pexidartinib dihydrochloride dihydrate)Monoclinic, P2₁/cSingle-crystal XRDDetermines packing efficiency, stability
Key H-BondsN-H···Cl, N-H···O, O-H···Cl, O-H···OXRD, IR spectroscopyStabilizes crystal lattice
Water Content< 0.5% (anhydrous target)Karl Fischer titrationPrevents hydrate formation during storage

Yield Optimization and Scalability Challenges in Industrial Synthesis

Transitioning from laboratory-scale synthesis to cost-effective industrial production of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride necessitates addressing several critical challenges:

Purification Bottlenecks: Intermediate purification often significantly reduces overall yield. Chromatography steps, particularly for polar intermediates like the free base methanamine or early heterocyclic precursors, are major cost drivers. Implementing crystallization-based purification at every feasible stage is crucial. For instance, the 3-nitro intermediate (from nitration using fuming HNO₃ at 0-5°C) can be purified by crystallization from ethanol/water mixtures, eliminating the need for silica gel chromatography [5]. Similarly, the final dihydrochloride salt is purified via recrystallization rather than column chromatography.

Catalyst Efficiency and Cost: The Sonogashira coupling step requires palladium catalysts (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and copper iodide co-catalysts. Optimizing catalyst loading (typically 1-3 mol% Pd) and ligand selection minimizes costs and facilitates catalyst removal to meet heavy metal specifications. Ligand-free systems or immobilized catalysts offer potential improvements for large-scale manufacturing [1] [5].

Sensitivity and Stability: Several intermediates display sensitivity to light, oxygen, or moisture. The free base methanamine is prone to oxidation, necessitating an inert atmosphere (N₂ or Ar) during handling and storage. The 3-amino intermediates are particularly unstable and are often carried forward without isolation [5]. Strict temperature control during the exothermic nitration and reduction steps is vital to prevent decomposition and byproduct formation. Controlled hydrogenation (H₂/Pd-C, 30-50 psi) of the 3-nitro compound provides higher yields and purity (>95%) compared to chemical reduction methods (SnCl₂/HCl) [5].

Economic Considerations: Current pricing data reflects the complexity of large-scale synthesis. The cost per gram decreases significantly with scale: $190/250mg ($760/g), $465/g at 1g scale, and $249/g at 5g scale [1]. This nonlinear scaling underscores the substantial fixed costs associated with synthesis and purification that are amortized over larger batches. Further optimization efforts focus on reducing the number of chromatographic steps, improving catalyst turnover number (TON), and utilizing cheaper halogenated starting materials to enhance cost efficiency for multi-kilogram production.

Properties

CAS Number

1523618-08-7

Product Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;dihydrochloride

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.1 g/mol

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H

InChI Key

GTMAOWKQICDFAG-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2CN)N=C1.Cl.Cl

Canonical SMILES

C1=CC2=C(NC=C2CN)N=C1.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.